N'-[(E)-furan-2-ylmethylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide typically involves multiple steps. One common synthetic route includes the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid with furan-2-carbaldehyde in the presence of hydrazine hydrate . The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines .
Scientific Research Applications
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to therapeutic effects in the case of disease treatment . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid furan-2-ylmethylene-hydrazide can be compared with other similar compounds, such as:
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid cyclohexylidenehydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (3-phenyl-allylidene)-hydrazide
- 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (2-chloro-benzylidene)hydrazide
These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities .
Properties
Molecular Formula |
C13H14N4O2 |
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Molecular Weight |
258.28 g/mol |
IUPAC Name |
N-[(E)-furan-2-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide |
InChI |
InChI=1S/C13H14N4O2/c18-13(17-14-8-9-4-3-7-19-9)12-10-5-1-2-6-11(10)15-16-12/h3-4,7-8H,1-2,5-6H2,(H,15,16)(H,17,18)/b14-8+ |
InChI Key |
CYXUUKRWLUFZPB-RIYZIHGNSA-N |
Isomeric SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)N/N=C/C3=CC=CO3 |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CC=CO3 |
Origin of Product |
United States |
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